Cas no 2228583-31-9 (2-(6-chloro-2-methoxypyridin-3-yl)-2-methylpropan-1-amine)

2-(6-Chloro-2-methoxypyridin-3-yl)-2-methylpropan-1-amine is a pyridine derivative characterized by its chloro and methoxy functional groups, which contribute to its unique chemical reactivity and potential applications in pharmaceutical and agrochemical synthesis. The presence of a primary amine group and a tertiary carbon center enhances its versatility as a building block for further functionalization. Its structural features make it suitable for use in the development of bioactive compounds, particularly in the design of enzyme inhibitors or receptor modulators. The compound's stability under standard conditions and well-defined purity profile ensure reliable performance in research and industrial processes.
2-(6-chloro-2-methoxypyridin-3-yl)-2-methylpropan-1-amine structure
2228583-31-9 structure
Product Name:2-(6-chloro-2-methoxypyridin-3-yl)-2-methylpropan-1-amine
CAS No:2228583-31-9
MF:C10H15ClN2O
MW:214.691901445389
CID:6428521
PubChem ID:165742749
Update Time:2025-09-27

2-(6-chloro-2-methoxypyridin-3-yl)-2-methylpropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2-(6-chloro-2-methoxypyridin-3-yl)-2-methylpropan-1-amine
    • EN300-1995142
    • 2228583-31-9
    • Inchi: 1S/C10H15ClN2O/c1-10(2,6-12)7-4-5-8(11)13-9(7)14-3/h4-5H,6,12H2,1-3H3
    • InChI Key: RXEADXUOWMPQIG-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C(=N1)OC)C(C)(C)CN

Computed Properties

  • Exact Mass: 214.0872908g/mol
  • Monoisotopic Mass: 214.0872908g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 187
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 48.1Ų

2-(6-chloro-2-methoxypyridin-3-yl)-2-methylpropan-1-amine Pricemore >>

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Additional information on 2-(6-chloro-2-methoxypyridin-3-yl)-2-methylpropan-1-amine

Introduction to 2-(6-chloro-2-methoxypyridin-3-yl)-2-methylpropan-1-amine (CAS No. 2228583-31-9)

2-(6-chloro-2-methoxypyridin-3-yl)-2-methylpropan-1-amine, identified by the Chemical Abstracts Service Number (CAS No.) 2228583-31-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound belongs to the class of pyridine derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a chloro substituent at the 6-position of the pyridine ring and a methoxy group at the 2-position, along with a propylamine side chain, contribute to its unique chemical properties and reactivity.

The significance of 2-(6-chloro-2-methoxypyridin-3-yl)-2-methylpropan-1-amine lies in its utility as a key intermediate in the synthesis of various pharmacologically active agents. Pyridine-based compounds have been extensively studied for their roles in modulating biological pathways, particularly in the development of drugs targeting neurological disorders, inflammatory conditions, and infectious diseases. The chloro and methoxy groups in this molecule enhance its interaction with biological targets, making it a valuable building block for medicinal chemists.

In recent years, there has been a surge in research focused on developing novel therapeutic agents with improved efficacy and reduced side effects. The compound 2228583-31-9 has been explored in several preclinical studies as a potential lead compound for further optimization. Its structural framework allows for modifications that can fine-tune its pharmacokinetic and pharmacodynamic properties, making it an attractive candidate for drug development.

One of the most compelling aspects of 2-(6-chloro-2-methoxypyridin-3-yl)-2-methylpropan-1-amine is its role in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is associated with various diseases, including cancer. By designing molecules that selectively inhibit specific kinases, researchers aim to develop targeted therapies that can overcome the limitations of traditional chemotherapeutic agents. The pyridine core of this compound provides a scaffold that can be modified to interact with the active sites of kinases, offering a promising approach to developing novel inhibitors.

Furthermore, the methoxy group at the 2-position of the pyridine ring enhances the lipophilicity of the molecule, which is an important factor in drug absorption and distribution. This feature makes 2228583-31-9 a versatile intermediate that can be incorporated into drug candidates designed for oral administration. Additionally, the propylamine side chain contributes to hydrogen bonding capabilities, which can improve binding affinity to biological targets.

The synthesis of 2-(6-chloro-2-methoxypyridin-3-yl)-2-methylpropan-1-amine involves multi-step organic reactions that require precise control over reaction conditions. The chlorination and methylation steps are critical in establishing the key functional groups that define its biological activity. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity levels necessary for pharmaceutical applications.

Recent advancements in computational chemistry have also played a pivotal role in understanding the interactions between 2228583-31-9 and biological targets. Molecular modeling studies have provided insights into how this compound binds to enzymes and receptors, guiding the design of more effective derivatives. These computational approaches complement traditional experimental methods, enabling researchers to predict and optimize the pharmacological properties of new drug candidates.

In clinical settings, compounds derived from 2-(6-chloro-2-methoxypyridin-3-yl)-2-methylpropan-1-amine are being evaluated for their potential therapeutic benefits. Preliminary results from phase I trials suggest that certain derivatives exhibit promising activity against specific disease indications. These findings underscore the importance of this compound as a starting point for developing new treatments.

The future direction of research on CAS No. 2228583-31-9 includes exploring its potential in combination therapies. By pairing this compound with other agents that target different aspects of disease pathology, researchers hope to achieve synergistic effects that enhance treatment outcomes. Additionally, investigating its role in personalized medicine is another exciting avenue that could lead to more tailored therapeutic strategies.

The environmental and safety considerations associated with 2228583-31-9 are also important factors in its development and application. Ensuring that synthetic processes are sustainable and that waste products are properly managed are essential steps in responsible chemical research. Furthermore, thorough toxicological studies must be conducted to assess any potential risks associated with exposure to this compound.

In conclusion, 2-(6-chloro - 2 - methoxypyridin - 3 - yl) - 2 - methylpropan - 1 - amine (CAS No . 2228583 - 31 - 9) represents a significant advancement in pharmaceutical chemistry . Its unique structural features make it a valuable intermediate for synthesizing novel therapeutic agents . Ongoing research continues to uncover its potential applications , particularly in oncology , neurology , and anti-inflammatory treatments . As our understanding of biological systems grows , so too does our ability to harness compounds like this one for improving human health .

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